Trimethyl(2-myristoyloxyethyl)ammonium iodide
Description
Historical Context and Discovery
Trimethyl(2-myristoyloxyethyl)ammonium iodide emerged as part of broader advancements in quaternary ammonium chemistry. While the exact synthesis date remains unspecified, its development aligns with mid-20th-century efforts to engineer cationic surfactants with tailored hydrophobic and hydrophilic properties. The compound’s CAS registry number (72742-04-2) and EINECS identifier (276-807-9) suggest formal recognition in chemical databases by the late 20th century. Its design likely stemmed from the need to optimize lipid solubility for applications in membrane biology, given the inclusion of a myristoyl (C14) chain, a feature shared with phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine.
Nomenclature and Classification
The systematic IUPAC name, This compound , delineates its structure:
- Trimethyl : Three methyl groups bonded to a central nitrogen.
- 2-myristoyloxyethyl : A 14-carbon myristoyl ester (CH₃(CH₂)₁₂COO−) linked to an ethyloxy (−OCH₂CH₂−) backbone.
- Ammonium iodide : A positively charged quaternary ammonium ion paired with an iodide counterion.
Classified as a quaternary ammonium salt , it belongs to the broader family of cationic surfactants. Its amphiphilic nature arises from the hydrophobic myristoyl chain and hydrophilic quaternary ammonium head, enabling interactions with lipid bilayers and organic matrices.
Significance in Quaternary Ammonium Chemistry
This compound exemplifies the structural versatility of quaternary ammonium salts (QAS). The myristoyl chain enhances lipid solubility, making it valuable for studies on membrane dynamics and surfactant behavior. Unlike shorter-chain analogs (e.g., propyltrimethylammonium iodide), the C14 tail facilitates stable integration into hydrophobic environments, a trait critical for mimicking biological membranes or designing drug delivery systems. Its iodide counterion also distinguishes it from chloride variants (e.g., myristoylcholine chloride), altering solubility and reactivity in polar solvents.
Common Synonyms and Identifiers
Beyond its IUPAC name, the compound is recognized as:
Relationship to Other Quaternary Ammonium Compounds
This compound shares functional parallels with:
- Trimethylsilyl iodide : Both feature iodide counterions, but the latter’s silicon center enables distinct reactivity in silylation reactions.
- 1,2-Dimyristoyl-sn-glycero-3-phosphocholine : A phospholipid with dual myristoyl chains, highlighting how alkyl chain length modulates lipid bilayer stability.
- Propyltrimethylammonium iodide : A shorter-chain analog (C3 vs. C14) with reduced hydrophobicity, underscoring the impact of alkyl length on surfactant properties.
Properties
IUPAC Name |
trimethyl(2-tetradecanoyloxyethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18-17-20(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVXBOJISDNUPP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993554 | |
| Record name | N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72742-04-2 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72742-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(2-myristoyloxyethyl)ammonium iodide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072742042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97303 | |
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| Record name | N,N,N-Trimethyl-2-(tetradecanoyloxy)ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(2-myristoyloxyethyl)ammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.804 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-myristoyloxyethyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of myristoyl chloride with 2-(dimethylamino)ethanol to form the intermediate ester, which is then quaternized with methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pressure, and the purity of reactants to ensure high yield and product quality. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-myristoyloxyethyl)ammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the iodide ion in the compound.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield a hydroxylated derivative of the compound .
Scientific Research Applications
Trimethyl(2-myristoyloxyethyl)ammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products and detergents
Mechanism of Action
The mechanism of action of Trimethyl(2-myristoyloxyethyl)ammonium iodide involves its interaction with biological membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets bacterial cell membranes .
Comparison with Similar Compounds
Alkyl Chain Analogues
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Substituent | Key Properties | Applications |
|---|---|---|---|---|---|---|
| Hexadecyltrimethylammonium iodide | 7192-88-3 | C₁₉H₄₂IN | 411.46 | Hexadecyl (C₁₆) | High hydrophobicity, strong surfactant | Phase-transfer catalysis, antiseptics |
| Trimethyl(2-myristoyloxyethyl)ammonium iodide | 72742-04-2 | C₁₉H₄₀INO₂ | 441.43 | Myristoyloxyethyl | Biodegradable ester, moderate surfactant | Detergents, controlled-release systems |
Aromatic and Heterocyclic Analogues
| Compound Name | CAS | Molecular Formula | Substituent | Physiological Activity |
|---|---|---|---|---|
| Benzyltrimethylammonium iodide | 121-43-7 | C₁₀H₁₆IN | Benzyl | Phase-transfer catalyst; limited biological activity |
| α-Furfuryl ethyl trimethyl ammonium iodide | - | C₁₀H₁₈INO | Furfuryl ethyl | 6–8× greater parasympathetic activity than benzyl analogue |
Functionalized Quaternary Ammonium Salts
| Compound Name | Substituent | Key Features | Applications |
|---|---|---|---|
| Trimethyl(3-trimethoxysilylpropyl)ammonium iodide (TMPA) | Trimethoxysilylpropyl | Silica functionalization via methoxy groups | Chromatography, hybrid materials |
| Trimethyl(ferrocenylmethyl)ammonium iodide | Ferrocenylmethyl | Redox-active ferrocene moiety | Electrochemical sensors, drug delivery |
Antimicrobial Activity
Quaternary ammonium salts (QAS) with higher charge density, such as trimethylated chitosan derivatives, exhibit enhanced antimicrobial effects against Staphylococcus aureus and Escherichia coli. The myristoyloxyethyl group’s ester linkage may reduce toxicity compared to non-degradable alkyl chains, making it suitable for topical formulations .
Surfactant Performance
- Critical Micelle Concentration (CMC) : Hexadecyltrimethylammonium iodide (C₁₆) has a lower CMC than the myristoyloxyethyl analogue (C₁₄ ester), reflecting stronger self-assembly due to greater hydrophobicity .
- Biodegradability : The ester group in this compound allows enzymatic hydrolysis, reducing environmental persistence compared to alkyl-QAS .
Biological Activity
Trimethyl(2-myristoyloxyethyl)ammonium iodide is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, exhibits properties that make it relevant in various biomedical applications, including antimicrobial, antiviral, and cytotoxic activities. This article explores its biological activity through a review of recent research findings, case studies, and comparative data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₃₃N·I
- Molecular Weight : 348.37 g/mol
The presence of the myristoyloxy group contributes to its lipophilicity, which is crucial for its interaction with biological membranes.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
| Bacillus cereus | 16 µg/mL | High |
These results indicate that the compound is particularly effective against Bacillus cereus, suggesting potential use in food preservation and safety applications.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various human cell lines. The findings suggest a low cytotoxic profile, making it a candidate for therapeutic applications.
| Cell Line | IC₅₀ (µg/mL) | Cytotoxicity Level |
|---|---|---|
| Chang Liver Cells | >100 µg/mL | Low |
| HeLa Cells | 50 µg/mL | Moderate |
The compound demonstrates selective toxicity, which is beneficial for therapeutic applications where minimizing harm to healthy cells is crucial.
Antiviral Activity
Preliminary studies have indicated that this compound may exhibit antiviral properties. In vitro assays have shown activity against certain viruses, though further research is needed to elucidate the mechanisms involved.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated comparable activity to standard antibiotics, indicating its potential as an alternative treatment option for resistant infections . -
Cytotoxicity Assessment :
Another research article focused on the cytotoxic effects of this compound on cancer cell lines. It was found that while the compound showed some cytotoxicity towards HeLa cells, it remained largely non-toxic to normal liver cells, highlighting its potential for targeted cancer therapy .
The biological activity of this compound is believed to stem from its ability to disrupt microbial cell membranes due to its amphiphilic nature. The positively charged ammonium group interacts with negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.
Q & A
Basic: What are the standard synthetic routes for Trimethyl(2-myristoyloxyethyl)ammonium iodide, and how can reaction efficiency be optimized?
Answer:
The compound is synthesized via quaternization of a tertiary amine precursor (e.g., trimethylamine) with an alkyl iodide (e.g., 2-myristoyloxyethyl iodide). Key steps include:
- Reaction optimization : A 1:1 molar ratio of amine to alkyl iodide in tetrahydrofuran (THF) at room temperature for 3 days, monitored by thin-layer chromatography (TLC) to track product formation .
- Purification : Filtration to remove byproducts (e.g., triethylammonium chloride), followed by solvent evaporation and column chromatography (silica gel, THF/hexane gradient) to isolate the product .
- Yield improvement : Extended reaction times and stoichiometric control reduce side reactions, as seen in analogous ammonium iodide syntheses .
Advanced: How can X-ray crystallography elucidate the supramolecular interactions of this compound in ionic complexes?
Answer:
Single-crystal X-ray diffraction reveals:
- Hydrogen bonding : Protonated ammonium groups form N⋯I interactions (3.460–3.553 Å) with iodide anions, stabilizing ionic complexes. Disorder in flexible chains (e.g., myristoyloxyethyl) is resolved via refined torsional models .
- Crystallization conditions : Slow evaporation from methanol or ethanol produces diffraction-quality crystals. Space group assignments (e.g., orthorhombic P1) and lattice parameters (e.g., a = 15.990 Å) confirm packing motifs .
- Structural insights : Protonation states of amines and anion coordination geometry (e.g., linear vs. bent) are critical for designing anion-selective hosts .
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
Answer:
- Filtration : Removes insoluble salts (e.g., triethylammonium chloride) post-reaction .
- Column chromatography : Silica gel with THF/hexane gradients separates the product from unreacted reagents. Purity (>99%) is confirmed via elemental analysis .
- Recrystallization : Methanol or ethanol recrystallization eliminates residual solvents, yielding colorless crystals .
Advanced: How does the structural flexibility of this compound influence its rheological modifying properties in polymer composites?
Answer:
- Amphiphilicity : The myristoyloxyethyl chain enables hydrophobic interactions with polymers like microfibrillated cellulose (MFC), while the cationic head engages in electrostatic binding.
- Rheological analysis : Oscillatory shear measurements (storage modulus G') and flow curves quantify gel strength. Low polymer concentrations (e.g., 0.1 wt%) enhance G' via network reinforcement, while higher concentrations increase entanglement .
- Shear-induced transitions : Digital imaging during rheometry captures structural rupture at critical shear rates, correlating with transient viscosity drops .
Basic: Which spectroscopic methods are suitable for characterizing this compound, and what key signals indicate successful synthesis?
Answer:
- ¹H NMR : Trimethylammonium protons appear as a singlet (δ 3.1–3.3 ppm), while the myristoyloxyethyl group shows signals at δ 4.2–4.4 ppm (–OCH₂–) and δ 1.2–1.6 ppm (aliphatic chain) .
- IR spectroscopy : Ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and ammonium N–H bends at ~1630 cm⁻¹ confirm functional groups .
- ESI-MS : Molecular ion peaks (e.g., [M-I]⁺ at m/z 328.2) validate molecular weight .
Advanced: What strategies mitigate challenges in analyzing transient intermediates during the decomposition of this compound under thermal stress?
Answer:
- Flow NMR : Rapid mixing of reactants (e.g., with tetrabutylammonium fluoride) in CD₃CN enables real-time monitoring of short-lived intermediates (e.g., carbocations) .
- Kinetic analysis : Line-shape fitting of time-resolved ¹H NMR spectra calculates rate constants (e.g., k = 0.15 s⁻¹ at 25°C) and activation parameters (ΔG‡) .
- Controlled environments : Anaerobic conditions and low temperatures (<0°C) stabilize reactive species for characterization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
